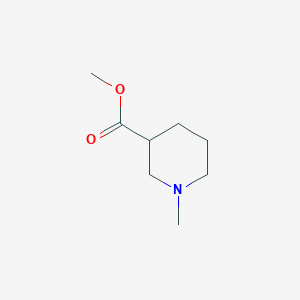
Methyl 1-methylpiperidine-3-carboxylate
Übersicht
Beschreibung
Methyl 1-methylpiperidine-3-carboxylate is a chemical compound that is part of a broader class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The specific compound of interest, methyl 1-methylpiperidine-3-carboxylate, is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds discussed in the literature.
Synthesis Analysis
The synthesis of related piperidine derivatives is well-documented. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, which could be further reduced to give methyl 4-piperidinopyrrole-2-carboxylates . Additionally, an enantioselective synthesis of methyl 3-aminopiperidine-2-carboxylate was achieved through a catalytic enantioselective aza-Henry reaction, highlighting the potential for asymmetric synthesis in this compound class . These methods suggest that similar strategies could be employed for the synthesis of methyl 1-methylpiperidine-3-carboxylate.
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 1-methylpiperidine-3-carboxylate has been studied using various analytical techniques. For example, the structure of 1-methylpyridinium-4-carboxylate monohydrate was elucidated using X-ray diffraction, computational calculations, and spectroscopic methods, providing insights into the molecular geometry and hydrogen bonding patterns . These findings can be used as a reference for understanding the structural aspects of methyl 1-methylpiperidine-3-carboxylate.
Chemical Reactions Analysis
The reactivity of piperidine derivatives is highlighted by the synthesis of various substituted compounds. Methyl 2-aminopyridine-4-carboxylate derivatives were synthesized and showed antimicrobial activity, indicating the potential for chemical modification to achieve biological effects . Similarly, the synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives involved the substitution of the benzimidazole ring with 4-methylpiperidinyl groups to increase antibacterial activity . These studies demonstrate the versatility of piperidine derivatives in chemical reactions and their potential for producing compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from the studies on similar compounds. For instance, the synthesis and characterization of tert-butyl-4-methyl-3-oxopiperidine-1-carboxylate involved the determination of yield, purity, and the suitability of the synthesis method for industrial scale-up, which is crucial for practical applications . The antimicrobial activity of methyl 2-aminopyridine-4-carboxylate derivatives also provides information on the biological properties of these compounds .
Wissenschaftliche Forschungsanwendungen
DNA Methylation and Epigenetic Regulation
DNA methylation is a critical epigenetic modification influencing gene expression, with implications in various biological processes and diseases, including cancer. Research has focused on DNA methyltransferase inhibitors, which can inhibit hypermethylation, thus potentially restoring suppressor gene expression and exerting antitumor effects. Such inhibitors have been tested in clinical trials, indicating a role in leukemia treatment, although their effectiveness in solid tumors remains limited (Goffin & Eisenhauer, 2002).
Protein Arginine Methylation
Protein arginine methylation, catalyzed by protein arginine methyltransferases (PRMTs), is associated with various disease states, notably cancer. PRMTs are considered therapeutic targets, with efforts underway to develop potent and selective inhibitors. These inhibitors aim to modulate PRMT activity, representing a promising research area for drug discovery (Hu et al., 2016).
Methylation and Toxicology
Methylglyoxal is a dicarbonyl compound with implications in metabolism and toxicity across various species. Its interaction with cellular macromolecules and potential roles in diseases, such as diabetic complications and cancer, highlight the importance of studying methylating agents and their biological effects (Kalapos, 1999).
Ethylene Perception Inhibition
Research on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, underscores the significance of understanding how small molecules can influence plant physiology, including ripening and senescence. This line of research illustrates the potential of small molecules to modulate biological processes, a concept that could be relevant for studying Methyl 1-methylpiperidine-3-carboxylate (Watkins, 2006).
Epigenetic Cancer Therapies
The reversibility of epimutations by small-molecule inhibitors lays the groundwork for novel cancer therapy strategies. DNA methyltransferase inhibitors, extensively studied for their antitumor properties, exemplify the therapeutic potential of targeting epigenetic modifications. This area of research is crucial for developing treatments based on reversing epigenetic alterations (Lyko & Brown, 2005).
Safety And Hazards
Zukünftige Richtungen
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl 1-methylpiperidine-3-carboxylate”, is an important task of modern organic chemistry . This will continue to be a significant area of research in the future.
Eigenschaften
IUPAC Name |
methyl 1-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOWWWENNCINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903131 | |
| Record name | NoName_3728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylpiperidine-3-carboxylate | |
CAS RN |
1690-72-8 | |
| Record name | 1-Methylnipecotinic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1690-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-methylnipecotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL N-METHYLNIPECOTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/745GSB8QDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






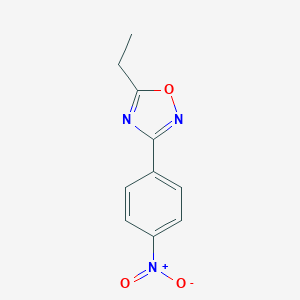



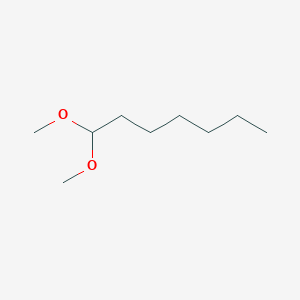
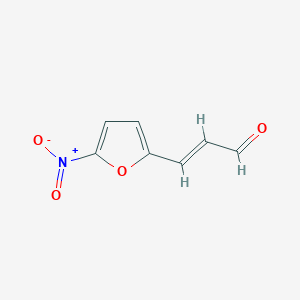

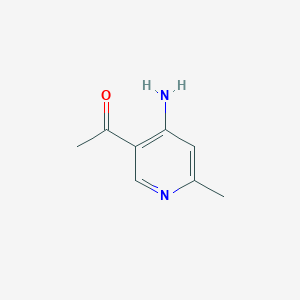
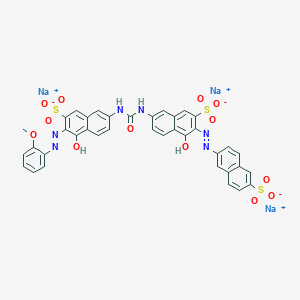

![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)